2-Amino-N-ethyl-N-((S)-1-methylpiperidin-3-yl)propanamide

Catalog No.
S15379708
CAS No.
M.F
C11H23N3O
M. Wt
213.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-N-ethyl-N-((S)-1-methylpiperidin-3-yl)prop...

Product Name

2-Amino-N-ethyl-N-((S)-1-methylpiperidin-3-yl)propanamide

IUPAC Name

2-amino-N-ethyl-N-(1-methylpiperidin-3-yl)propanamide

Molecular Formula

C11H23N3O

Molecular Weight

213.32 g/mol

InChI

InChI=1S/C11H23N3O/c1-4-14(11(15)9(2)12)10-6-5-7-13(3)8-10/h9-10H,4-8,12H2,1-3H3

InChI Key

QOTRYDVMFBFIOH-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCCN(C1)C)C(=O)C(C)N

2-Amino-N-ethyl-N-((S)-1-methylpiperidin-3-yl)propanamide is a chemical compound with the molecular formula C11H23N3OC_{11}H_{23}N_{3}O and a molar mass of approximately 213.32 g/mol. This compound features a chiral center at the piperidine ring, specifically at the 1-position, which contributes to its stereochemical properties. It is categorized as an amide due to the presence of the amide functional group (-C(=O)N-), and it contains an amino group (-NH2) that further enhances its potential biological activity .

Typical for amides and amines. Key reactions include:

  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
  • Acylation: The amino group can undergo acylation reactions, forming new amides when reacted with acyl chlorides or anhydrides.
  • Alkylation: The nitrogen atom in the piperidine ring can be alkylated, potentially altering the compound's pharmacological properties.

Preliminary studies suggest that 2-Amino-N-ethyl-N-((S)-1-methylpiperidin-3-yl)propanamide may exhibit significant biological activity, particularly in modulating neurotransmitter systems. Its structural similarity to known pharmacophores indicates potential as a ligand for various receptors, including those involved in neuropharmacology. Further research is necessary to elucidate its specific mechanisms of action and therapeutic applications.

The synthesis of 2-Amino-N-ethyl-N-((S)-1-methylpiperidin-3-yl)propanamide typically involves several steps:

  • Formation of the piperidine derivative: Starting from commercially available piperidine, one can introduce the methyl group at the 1-position through alkylation.
  • Amidation reaction: The piperidine derivative is then reacted with N-ethylpropanoic acid or its derivative in the presence of coupling agents (like EDC or DCC) to form the final amide product.
  • Purification: The crude product is purified using techniques such as recrystallization or chromatography.

Interaction studies involving 2-Amino-N-ethyl-N-((S)-1-methylpiperidin-3-yl)propanamide may focus on its binding affinity and selectivity towards various biological targets. Techniques such as:

  • Molecular docking: To predict how the compound interacts with target proteins.
  • In vitro assays: To evaluate its pharmacological effects on cell lines expressing specific receptors.

These studies are essential for understanding its potential therapeutic role and optimizing its efficacy.

Several compounds share structural similarities with 2-Amino-N-ethyl-N-((S)-1-methylpiperidin-3-yl)propanamide, which may provide insights into its uniqueness:

Compound NameStructureUnique Features
N-Ethyl-N-(1-methylpiperidin-3-yl)acetamideStructureAcetamide instead of propanamide; may exhibit different biological activity.
N,N-Diethyl-(S)-1-methylpiperidin-3-aminesStructureContains two ethyl groups; potential for increased lipophilicity.
2-Amino-N-benzyl-N-(1-methylpiperidin-3-yl)propanamideStructureBenzyl substitution could enhance receptor binding affinity.

These compounds highlight the unique structural characteristics of 2-Amino-N-ethyl-N-((S)-1-methylpiperidin-3-yl)propanamide, particularly its specific side chain and stereochemistry, which may influence its biological activity and interaction profiles compared to others in this class.

XLogP3

0.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

213.184112366 g/mol

Monoisotopic Mass

213.184112366 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-11-2024

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